2-Phenyl-3-thiophen-2-yl-5-m-tolyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione
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Overview
Description
2-Phenyl-3-thiophen-2-yl-5-m-tolyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione is a useful research compound. Its molecular formula is C22H18N2O3S and its molecular weight is 390.46. The purity is usually 95%.
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Scientific Research Applications
Electronic and Photovoltaic Applications
Electron Transport Layers in Solar Cells : The development of novel conjugated polyelectrolytes, such as derivatives of pyrrolo[3,4-c]pyrrole-1,4-dione, shows significant promise in enhancing the power conversion efficiency of polymer solar cells. These materials serve as effective electron transport layers, facilitating electron extraction and reducing exciton recombination, thus improving device performance (Hu et al., 2015).
Organic Light Emitting Diodes (OLEDs) : Derivatives like thieno[3,4-c]pyrrole-4,6-dione have been utilized as novel building blocks for donor–acceptor-based host materials in Phosphorescent Organic Light Emitting Diodes (PhOLEDs). This application underlines the compound's potential in creating high-efficiency, high-power devices for lighting and display technologies (Kautny et al., 2017).
Material Science and Polymer Chemistry
Conjugated Polymers for Optoelectronics : The synthesis of conjugated polymers incorporating pyrrolo[3,4-c]pyrrole-1,4-dione units has led to materials with unique optical and electronic properties. These polymers are highly luminescent, displaying strong fluorescence, which makes them suitable for applications in optoelectronic devices, including light-emitting diodes and solar cells (Zhang & Tieke, 2008).
Electrochemical Polymerization and Electrochromic Materials : The electrochemical polymerization of diketopyrrolopyrrole (DPP) derivatives has been explored, revealing the influence of substitution patterns on the optical and electronic properties of the resulting materials. These polymers exhibit reversible electrochromic properties, making them potential candidates for smart window applications and electronic display technologies (Zhang et al., 2009).
Photophysics and Luminescence
Luminescent Materials : Research into polymers containing tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units has highlighted their strong luminescence and high quantum yield. Such properties are pivotal for the development of new luminescent materials that could be used in a variety of applications, from organic light-emitting diodes (OLEDs) to biological imaging agents (Zhang & Tieke, 2008).
Mechanism of Action
Target of Action
Thiophene derivatives, a key component of this compound, have been reported to possess a wide range of therapeutic properties . They interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
The presence of a thiophene ring in the structure suggests that it may interact with its targets through non-covalent interactions . The thiophene ring is known to act as a conformational lock, stabilizing the molecular structure and potentially enhancing its interaction with target proteins .
Biochemical Pathways
Given the wide range of therapeutic properties associated with thiophene derivatives , it can be inferred that this compound may interact with multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The presence of a thiophene ring in the structure suggests that it may have good solubility in most organic solvents like alcohol and ether but may be insoluble in water . This could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
Given the wide range of therapeutic properties associated with thiophene derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Properties
IUPAC Name |
5-(3-methylphenyl)-2-phenyl-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-14-7-5-10-16(13-14)23-21(25)18-19(17-11-6-12-28-17)24(27-20(18)22(23)26)15-8-3-2-4-9-15/h2-13,18-20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVDUVVKRUVWQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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